2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide
Description
2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a 5-methyltetrazol-1-yl group attached to a 3-phenylpropanamide backbone. Tetrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8-13-14-15-16(8)10(11(12)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJXBLUVPWGNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide typically involves the cycloaddition reaction between a nitrile and an azideThe reaction conditions often involve the use of triethyl orthoformate and sodium azide in the presence of a suitable solvent such as acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .
Scientific Research Applications
2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in the body. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyltetrazol-1-yl)-3-phenylpropanamide: Similar structure but with different substitution patterns on the tetrazole ring.
2-(5-Phenyltetrazol-1-yl)-3-phenylpropanamide: Contains a phenyl group instead of a methyl group on the tetrazole ring.
2-(5-Methyltetrazol-1-yl)-3-(4-methylphenyl)propanamide: Similar structure with a methyl group on the phenyl ring
Uniqueness
2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methyltetrazol-1-yl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
